Benzyloxy carbonyl-PEG3-C2-Boc
Description
Significance of PEG Linkers in Enabling Complex Molecular Architectures for Research
Furthermore, the biocompatibility and low immunogenicity of PEG are critical for in vivo applications. chempep.com When attached to a therapeutic molecule, the PEG chain creates a hydration shell that can shield the molecule from recognition and clearance by the immune system, a "stealth" effect that prolongs its circulation time and enhances its therapeutic efficacy. chempep.comaxispharm.com This technique, known as PEGylation, has been successfully applied to numerous protein and peptide drugs, as well as small molecule drugs and antibody-drug conjugates (ADCs). biochempeg.comhuatengsci.comnih.gov
The flexibility of the PEG chain, due to the free rotation of its C-O bonds, provides a versatile spacer arm between conjugated molecules, which can be critical for maintaining the biological activity of proteins or for facilitating interactions in molecular assemblies. chempep.com In materials science, PEG linkers are used to modify the surfaces of materials, such as medical devices and nanoparticles, to improve biocompatibility, reduce protein adsorption, and enhance their performance in biological systems. creativepegworks.com They are also instrumental in creating complex structures like hydrogels and polymer networks. axispharm.com
Overview of Protecting Group Strategies in Contemporary Organic and Bioconjugation Chemistry
In the synthesis of complex organic molecules, it is often necessary to perform a reaction at one specific site while other reactive functional groups are present in the same molecule. wiley.com Protecting groups are chemical modifications used to temporarily block these other reactive sites to prevent unwanted side reactions. wiley.comwikipedia.org A protecting group must be easy to introduce in high yield, stable under the conditions of the desired reaction, and easy to remove in high yield without affecting the rest of the molecule. wiley.comquora.com The use of protecting groups adds steps to a synthesis, so high efficiency in both the protection and deprotection steps is crucial. quora.com
A key concept in protecting group strategy is "orthogonality," where multiple protecting groups are used in the same molecule, and each can be removed under a specific set of conditions without affecting the others. organic-chemistry.org This allows for the sequential unmasking and reaction of different functional groups.
Two widely used protecting groups in organic and bioconjugation chemistry are the benzyloxycarbonyl (Cbz or Z) group and the tert-butyl (t-Bu) ester.
Benzyloxycarbonyl (Cbz) Group : The Cbz group is a common protecting group for amines, converting them into carbamates, which are significantly less nucleophilic. organic-chemistry.orgbachem.com This is particularly important in peptide synthesis to prevent self-coupling of amino acids. wikipedia.org The Cbz group is stable under many conditions but can be selectively removed by catalytic hydrogenolysis (e.g., using hydrogen gas with a palladium catalyst) or by treatment with strong acids like HBr in acetic acid. wikipedia.orgbachem.com
tert-Butyl (t-Butyl) Ester : The tert-butyl ester is a widely used protecting group for carboxylic acids. fiveable.methieme-connect.com Its bulkiness provides steric hindrance, and it is stable to a wide range of nucleophiles, bases, and reducing agents. fiveable.methieme-connect.com Deprotection is typically achieved under acidic conditions, for example, using trifluoroacetic acid (TFA) or hydrochloric acid (HCl). fiveable.melibretexts.org
The differential cleavage conditions for Cbz (hydrogenolysis) and t-butyl esters (acidolysis) make them an excellent orthogonal pair in complex syntheses.
| Feature | Benzyloxycarbonyl (Cbz) Group | tert-Butyl (t-Butyl) Ester |
| Functional Group Protected | Amine | Carboxylic Acid |
| Protected Form | Carbamate (B1207046) | Ester |
| Key Stability | Stable to mild acid/base | Stable to nucleophiles, base, hydrogenolysis |
| Primary Deprotection Method | Catalytic Hydrogenolysis | Acidolysis (e.g., TFA, HCl) |
| Orthogonal Partner Example | tert-Butyl ester | Benzyloxycarbonyl (Cbz) group |
Contextualization of Benzyloxycarbonyl-PEG3-t-butyl ester within Current Chemical Biology and Materials Research Paradigms
Benzyloxycarbonyl-PEG3-t-butyl ester is a heterobifunctional linker that integrates the key features of PEG linkers and orthogonal protecting groups into a single, versatile molecule. broadpharm.com Its structure consists of a short, monodisperse PEG chain with three ethylene (B1197577) oxide units (PEG3), capped at one end with a benzyloxycarbonyl-protected amine and at the other with a tert-butyl ester-protected carboxylic acid.
This specific architecture makes it a valuable tool in chemical biology and materials research. The PEG3 spacer imparts hydrophilicity, increasing the water solubility of conjugates. broadpharm.com The terminal protecting groups, Cbz and t-butyl ester, allow for selective and sequential chemical transformations. For instance, the t-butyl ester can be removed under acidic conditions to reveal a free carboxylic acid, which can then be coupled to an amine-containing molecule. Subsequently, the Cbz group can be removed by hydrogenolysis to expose a primary amine, ready for conjugation to another molecule. This orthogonal strategy is fundamental for the controlled, stepwise assembly of complex bioconjugates.
A significant application for such linkers is in the development of Antibody-Drug Conjugates (ADCs). biochempeg.commedkoo.comdcchemicals.com In ADCs, a potent cytotoxic drug is linked to a monoclonal antibody that targets a specific cancer cell antigen. The linker plays a critical role in the stability and efficacy of the ADC. PEG linkers can improve the solubility and pharmacokinetic properties of the entire conjugate. biochempeg.comhuatengsci.com The bifunctional nature of molecules like Benzyloxycarbonyl-PEG3-t-butyl ester facilitates the precise connection between the antibody and the drug.
In materials research, these linkers are employed for the functionalization of surfaces. For example, they can be used to attach peptides to surfaces for applications in protease assays or the development of peptide microarrays. nih.gov The PEG linker provides a spacer to present the peptide away from the surface, enhancing its accessibility for interaction with enzymes or other proteins and increasing the resistance of the surface to non-specific protein adsorption. nih.gov
| Property | Description |
| Compound Name | Benzyloxycarbonyl-PEG3-t-butyl ester |
| CAS Number | 1835759-86-8 |
| Molecular Formula | C21H32O7 |
| Molecular Weight | 396.48 g/mol |
| Structure | A PEG linker with three ethylene oxide units, terminated by a Cbz-protected amine and a t-butyl ester. |
| Key Features | Heterobifunctional, contains a hydrophilic PEG spacer, and features orthogonal protecting groups (Cbz and t-butyl ester). |
| Primary Applications | Bioconjugation (e.g., ADC development), chemical biology, surface modification in materials science. |
Structure
2D Structure
Properties
IUPAC Name |
benzyl 3-[2-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]ethoxy]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H32O7/c1-21(2,3)28-20(23)10-12-25-14-16-26-15-13-24-11-9-19(22)27-17-18-7-5-4-6-8-18/h4-8H,9-17H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXVVQGGYMXXZME-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCOCCOCCOCCC(=O)OCC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H32O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Architecture and Design Principles of Benzyloxy Carbonyl Peg3 T Butyl Ester
Structural Components and Their Functional Roles in Chemical Systems
Benzyloxycarbonyl (Cbz) Group: Role in Enhancing Chemoselectivity and Enabling Orthogonal Deprotection
The Benzyloxycarbonyl (Cbz or Z) group is a well-established protecting group, primarily for amines, introduced by Max Bergmann and Leonidas Zervas in 1932. wikipedia.org Its primary role is to mask the nucleophilicity and basicity of an amine functional group, thereby preventing it from participating in unwanted side reactions during a multi-step synthesis. wikipedia.org This masking allows for high chemoselectivity, directing reactions to other, unprotected sites on a molecule. wikipedia.org
The Cbz group is renowned for its stability under a wide range of conditions, including those that are mildly acidic or basic, making it compatible with many common synthetic transformations. researchgate.net Its key feature is its unique deprotection mechanism: cleavage via catalytic hydrogenolysis (e.g., using H₂ gas with a palladium-on-carbon catalyst) or by strong acids like HBr in acetic acid. researchgate.nettotal-synthesis.combachem.com This specific removal condition, which leaves many other protecting groups untouched, is the foundation of its utility in orthogonal protection schemes. total-synthesis.comnumberanalytics.com For instance, the Cbz group is stable to the conditions used to remove acid-labile groups like tert-butyloxycarbonyl (Boc) or base-labile groups like 9-fluorenylmethoxycarbonyl (Fmoc). total-synthesis.comuniurb.it
| Reagent/Condition | Description | Typical Application | Citation |
|---|---|---|---|
| H₂, Pd/C | Catalytic Hydrogenolysis | Standard, clean cleavage to amine, toluene, and CO₂. | researchgate.nettotal-synthesis.com |
| HBr in Acetic Acid | Strong Acid Cleavage | Used when hydrogenation is not feasible. | bachem.com |
| Sodium in liquid ammonia | Dissolving Metal Reduction | Alternative reductive cleavage. | wikipedia.org |
PEG3 Oligomer: Influence on Hydrophilicity and Function as a Flexible Spacer
Beyond enhancing solubility, the PEG3 chain acts as a flexible spacer arm. nih.gov In modular synthesis, such spacers are crucial for physically separating the two terminal functional groups. This separation can prevent steric hindrance between a conjugated molecule and its target, ensuring that biological activity is retained. nih.gov The flexibility of the PEG chain allows the conjugated moiety to maintain conformational freedom. researchgate.net
| Property | Functional Role | Advantage in Synthesis/Bioconjugation | Citation |
|---|---|---|---|
| Hydrophilicity | Increases water solubility. | Improves compatibility with aqueous buffers and biological systems. | youtube.combroadpharm.com |
| Flexibility | Acts as a non-rigid linker. | Reduces steric hindrance and allows conformational freedom for attached molecules. | researchgate.netnih.gov |
| Biocompatibility | Low toxicity and immunogenicity. | Suitable for in vivo applications and conjugation to sensitive biomolecules. | youtube.comgoogle.com |
tert-Butyl Ester Group: Characterization as an Acid-Labile Protecting Group for Carboxylic Acid Precursors
The tert-butyl (t-Bu) ester is a widely used protecting group for carboxylic acids. thieme-connect.com Its defining characteristic is its stability under basic, nucleophilic, and reductive conditions, while being highly susceptible to cleavage under acidic conditions (acid-labile). thieme-connect.comfiveable.me The steric bulk of the tert-butyl group effectively prevents nucleophilic attack at the ester's carbonyl carbon. uniurb.it
Deprotection is typically achieved using strong acids such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM). wikipedia.orgreddit.com The reaction proceeds through a mechanism involving protonation of the ester oxygen followed by the formation of a stable tert-butyl cation and liberation of the free carboxylic acid. This selective, acid-mediated removal makes the tert-butyl ester an ideal counterpart to acid-stable protecting groups in orthogonal strategies. fiveable.melibretexts.org
Design Considerations for Multi-Functional Linkers in Modular Synthesis and Bioconjugation
Multi-functional linkers like Benzyloxycarbonyl-PEG3-t-butyl ester are central to modular synthesis, a strategy that involves assembling complex molecules from pre-functionalized building blocks. nih.govrsc.org The design of these linkers is governed by several key principles:
Modularity: The linker itself is synthesized in a modular fashion, allowing different components (protecting groups, spacers of varying lengths, reactive handles) to be systematically combined to create a library of reagents with tailored properties. nih.govacs.org
Compatibility: The functional groups within the linker must be compatible with the reaction conditions used for both their own synthesis and their subsequent use in conjugation.
Controlled Reactivity: The linker must allow for the sequential and controlled unmasking or reaction of its terminal groups. This is the essence of its utility in directing the assembly of complex conjugates. rsc.org
Physicochemical Properties: The spacer component is chosen not only for length but also for its influence on properties like solubility and aggregation, which are critical in bioconjugation. nih.govnih.gov
This design approach enables the creation of complex architectures, such as antibody-drug conjugates or targeted imaging agents, by providing a scaffold to connect different molecular entities in a precise and controlled manner. nih.govnih.gov
Synthetic Methodologies and Chemical Transformations Involving Benzyloxy Carbonyl Peg3 T Butyl Ester
Synthetic Routes for Benzyloxycarbonyl-PEG3-t-butyl ester and Related PEG-Cbz/t-butyl Ester Derivatives
The synthesis of Benzyloxycarbonyl-PEG3-t-butyl ester and similar polyethylene glycol (PEG) derivatives, which are valuable as linkers in bioconjugation and drug delivery, relies on controlled chemical strategies to introduce specific functional groups at the terminals of the PEG chain. axispharm.comtechnologynetworks.com These strategies are designed to create heterobifunctional PEGs, meaning each end of the PEG molecule has a different reactive group, allowing for sequential and specific chemical modifications.
General Synthetic Approaches for PEG Oligomers with Controlled Terminal Functionalization
The functionalization of PEG oligomers at their terminal ends is a critical process for their application in various biomedical fields. nih.gov The ability to introduce distinct functionalities at each end of the PEG chain allows for the precise construction of complex molecular architectures, such as antibody-drug conjugates (ADCs) and other targeted drug delivery systems. technologynetworks.com
General methods for achieving this controlled functionalization often involve a step-wise synthesis where a PEG oligomer with a reactive terminal group, such as a hydroxyl group, is reacted sequentially with different protecting and functionalizing agents. This approach allows for the introduction of a wide array of chemical handles, including amines, carboxylic acids, azides, and alkynes, which can then be used for further conjugation. jenkemusa.com The synthesis of monodisperse PEG derivatives, which have a precise and uniform molecular weight, is particularly important as it ensures batch-to-batch consistency and predictable biological activity. researchgate.net
Specific Chemical Reactions for Introducing Benzyloxycarbonyl and tert-Butyl Ester Moieties
The introduction of the benzyloxycarbonyl (Cbz or Z) group and the tert-butyl (t-butyl) ester group onto a PEG linker serves to protect the terminal functionalities during multi-step synthetic sequences. The Cbz group is a common protecting group for amines, while the t-butyl ester protects carboxylic acids. researchgate.netfishersci.co.uk
The synthesis of a Cbz-protected amine on a PEG linker typically involves the reaction of a terminal amino-PEG with benzyl (B1604629) chloroformate under basic conditions. Similarly, a t-butyl ester can be introduced by reacting a terminal carboxyl-PEG with a t-butylating agent, such as di-tert-butyl dicarbonate (Boc₂O) in the presence of a base, or by using isobutylene with an acid catalyst. youtube.com These reactions are generally high-yielding and allow for the selective protection of the desired functional groups. organic-chemistry.org
Selective Deprotection Strategies in Multistep Synthesis
A key advantage of using orthogonal protecting groups like Cbz and t-butyl ester is the ability to selectively remove one without affecting the other. This selective deprotection is crucial for the stepwise assembly of complex biomolecules. ethz.ch
Catalytic Hydrogenolysis for Benzyloxycarbonyl Group Removal
The benzyloxycarbonyl (Cbz) group is readily cleaved by catalytic hydrogenolysis. acsgcipr.org This reaction involves treating the Cbz-protected compound with hydrogen gas in the presence of a palladium catalyst, typically palladium on carbon (Pd/C). acsgcipr.orgrsc.org The reaction proceeds under mild conditions and results in the formation of the free amine, toluene, and carbon dioxide. acsgcipr.org Transfer hydrogenation, using hydrogen donors like formic acid or cyclohexene, can also be employed as an alternative to using hydrogen gas. rsc.orgmdma.chorganic-chemistry.org This method is highly selective for the Cbz group and generally does not affect other common protecting groups, including t-butyl esters. nih.gov
Table 1: Conditions for Catalytic Hydrogenolysis of Benzyloxycarbonyl Group
| Catalyst | Hydrogen Source | Solvent | Temperature | Typical Reaction Time |
| 10% Palladium on Carbon (Pd/C) | Hydrogen Gas (H₂) | Methanol, Ethanol, Ethyl Acetate | Room Temperature | 1-16 hours |
| Palladium Black | Cyclohexene | Ethanol | Reflux | 1-2 hours |
| 10% Palladium on Carbon (Pd/C) | Formic Acid (HCOOH) | Methanol | Room Temperature | 30 minutes - 2 hours mdma.ch |
Acid-Mediated Cleavage of the tert-Butyl Ester Group
The tert-butyl ester group is stable to a wide range of reaction conditions but can be selectively cleaved under acidic conditions. thieme-connect.de Strong acids such as trifluoroacetic acid (TFA), often in a solvent like dichloromethane (B109758) (DCM), are commonly used to remove the t-butyl group and reveal the carboxylic acid. nih.govnih.gov The reaction is typically fast and clean, proceeding at room temperature. The byproducts of this reaction are isobutylene and carbon dioxide, which are volatile and easily removed. This acid-lability of the t-butyl ester allows for its removal without affecting the Cbz group, which is stable to acidic conditions. Other Lewis acids such as ferric chloride (FeCl₃) can also be used for this deprotection. nih.gov
Table 2: Conditions for Acid-Mediated Cleavage of tert-Butyl Ester Group
| Reagent | Solvent | Temperature | Typical Reaction Time |
| Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | Room Temperature | 30 minutes - 2 hours |
| Hydrochloric Acid (HCl) | Dioxane, Ethyl Acetate | Room Temperature | 1-4 hours |
| Ferric Chloride (FeCl₃) | Dichloromethane (DCM) | Room Temperature | 1.5 hours nih.gov |
Derivatization and Further Functionalization Strategies for Research Applications
Once one of the protecting groups is selectively removed, the exposed functional group can be further derivatized. For example, after the removal of the Cbz group to reveal a primary amine, this amine can be reacted with a variety of electrophiles. These can include activated esters (like NHS esters) to form stable amide bonds, isocyanates to form ureas, or aldehydes and ketones in reductive amination reactions to form secondary amines. jenkemusa.com
Similarly, after the acid-mediated cleavage of the t-butyl ester to reveal a carboxylic acid, this group can be activated with coupling reagents like EDC or HATU to react with primary amines, forming amide bonds. broadpharm.com This allows for the attachment of a wide range of molecules, including fluorescent dyes, biotin, peptides, or drugs. nih.gov This versatility in functionalization makes heterobifunctionally protected PEG linkers like Benzyloxycarbonyl-PEG3-t-butyl ester invaluable tools in chemical biology and medicinal chemistry.
Conversion to Active Esters (e.g., N-Hydroxysuccinimide (NHS) Esters) for Amine Reactivity
A primary application of Benzyloxycarbonyl-PEG3-t-butyl ester is its conversion into an amine-reactive crosslinking agent. This is achieved by transforming the t-butyl ester terminus into a highly reactive N-Hydroxysuccinimide (NHS) ester. The resulting Benzyloxycarbonyl-PEG3-NHS ester can then efficiently react with primary amines on biomolecules, such as the lysine (B10760008) residues on proteins, to form stable amide bonds broadpharm.comglenresearch.comaxispharm.com. The transformation is a two-step process.
First, the t-butyl ester group is selectively deprotected under acidic conditions to reveal a free carboxylic acid. This reaction is typically performed using trifluoroacetic acid (TFA) in a solvent like dichloromethane (DCM) vectorlabs.comchemicalbook.comrsc.orgnih.gov. The Cbz group remains stable under these conditions, ensuring that only the desired terminus is activated researchgate.net.
Second, the newly formed carboxylic acid (Benzyloxycarbonyl-PEG3-acid) is activated by coupling it with N-Hydroxysuccinimide. This esterification is commonly mediated by a carbodiimide coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), to yield the final active NHS ester broadpharm.com.
Table 1: Synthetic Pathway to Benzyloxycarbonyl-PEG3-NHS Ester
| Step | Reaction | Typical Reagents and Conditions | Product |
| 1 | Deprotection of t-butyl ester | Trifluoroacetic acid (TFA) in Dichloromethane (DCM), Room Temperature | Benzyloxycarbonyl-PEG3-acid |
| 2 | NHS Ester Formation | N-Hydroxysuccinimide (NHS), EDC or DCC, in an aprotic solvent (e.g., DMF, DCM) | Benzyloxycarbonyl-PEG3-NHS ester |
Integration into Advanced Click Chemistry Reagents
"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and biocompatible, making them ideal for creating complex bioconjugates biochempeg.comchemie-brunschwig.ch. Benzyloxycarbonyl-PEG3-t-butyl ester is an excellent starting material for synthesizing bifunctional linkers equipped with click chemistry handles, such as azides or alkynes.
To create a click-ready linker, one of the protecting groups is first selectively removed. For instance, the Cbz group can be cleaved via hydrogenolysis to produce Amino-PEG3-t-butyl ester broadpharm.com. The resulting primary amine can then be acylated using a reagent that contains the desired click functionality, such as an NHS ester of an azide- or alkyne-containing carboxylic acid. This yields a heterobifunctional linker with a t-butyl protected carboxylate at one end and a terminal azide or alkyne at the other. These reagents can then participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions to conjugate with other molecules medchemexpress.comaxispharm.com.
Role as a Key Building Block and Intermediate in Complex Organic Synthesis
The primary value of Benzyloxycarbonyl-PEG3-t-butyl ester in complex organic synthesis lies in its role as an orthogonally protected, heterobifunctional building block chemicalbook.com. This dual-protected nature allows for the controlled, sequential introduction of different chemical entities at either end of the PEG spacer.
For example, in the synthesis of Proteolysis Targeting Chimeras (PROTACs) or Antibody-Drug Conjugates (ADCs), a linker is required to connect two different molecules (e.g., a protein-binding ligand and an E3 ligase ligand in a PROTAC). Using Benzyloxycarbonyl-PEG3-t-butyl ester, a chemist can:
Deprotect the t-butyl ester end and attach the first molecule.
Purify the intermediate.
Deprotect the Cbz-protected amine end.
Attach the second molecule.
This stepwise approach, enabled by the orthogonal protecting groups, prevents the formation of undesired homodimers and ensures the precise construction of the final complex conjugate. The hydrophilic PEG3 spacer also imparts favorable solubility properties to the resulting molecules in aqueous media, which is often crucial for biological applications chemicalbook.com.
Table 3: Features of Benzyloxycarbonyl-PEG3-t-butyl ester as a Synthetic Building Block
| Feature | Description | Synthetic Advantage |
| Heterobifunctional | Possesses two different reactive ends (a protected amine and a protected carboxylic acid). | Allows for directional attachment of two different molecules. |
| Orthogonal Protection | The Cbz group is removed by hydrogenolysis; the t-butyl ester is removed by acid. | Enables selective, stepwise deprotection and conjugation at each end. |
| Hydrophilic Spacer | Contains a triethylene glycol unit. | Increases the aqueous solubility of the final conjugate. |
| Defined Length | Monodisperse PEG linker. | Ensures homogeneity of the final product, unlike traditional polydisperse polymers. |
Applications in Chemical Biology and Advanced Bioconjugation Research
Engineering of Bioconjugates and Chemical Probes for Biological Systems
This compound serves as a versatile heterobifunctional linker, providing a foundational element for the synthesis of sophisticated bioconjugates and chemical probes. The benzyloxycarbonyl (Cbz) group and the t-butyl ester offer orthogonal protection, meaning one can be selectively removed without affecting the other, a critical feature for multi-step synthetic strategies. broadpharm.comnih.gov The central PEG3 core enhances the water solubility of the resulting conjugates, which is often beneficial for biological applications. broadpharm.combroadpharm.com
The differential reactivity of the two ends of Benzyloxycarbonyl-PEG3-t-butyl ester is instrumental in achieving site-specific conjugation. The t-butyl ester can be cleaved under acidic conditions to reveal a carboxylic acid, which can then be activated to react with an amine group on a peptide or protein. broadpharm.combroadpharm.combroadpharm.com Conversely, the Cbz group protects an amine functionality (after conversion), which can be deprotected through hydrogenolysis to allow for subsequent conjugation to another molecule. broadpharm.com
This dual-protection scheme facilitates the precise placement of the linker onto biomolecules. For instance, a researcher can first attach the linker to a specific lysine (B10760008) residue on a protein via its deprotected carboxyl end. Following this, the Cbz group on the distal end of the linker can be removed to attach a payload, such as a fluorescent dye or a therapeutic agent. This step-wise approach is crucial for creating homogenous bioconjugates where the stoichiometry and site of attachment are well-defined, which is a significant challenge in the bioconjugation of complex molecules like proteins and oligonucleotides. nih.gov
In the realm of peptide science, Benzyloxycarbonyl-PEG3-t-butyl ester finds application within Solid-Phase Peptide Synthesis (SPPS). SPPS is a cornerstone technique for assembling peptides in a stepwise fashion on an insoluble resin support. researchgate.net The use of amino acids with side chains protected by t-butyl-based groups is common in the widely used Fmoc-SPPS strategy. nih.govresearchgate.net
The structure of Benzyloxycarbonyl-PEG3-t-butyl ester is compatible with these methodologies. It can be used to introduce a PEG spacer into a peptide sequence. For example, after deprotecting the t-butyl ester to yield a free carboxylic acid, the linker can be coupled to the N-terminus of a resin-bound peptide chain using standard peptide coupling reagents. broadpharm.comnih.gov The Cbz-protected amine at the other end can then be deprotected and extended with further amino acids or conjugated to another molecule entirely, yielding a well-defined PEG-peptide conjugate. nih.gov This allows for the creation of peptides with enhanced solubility and modified pharmacokinetic profiles, or for the attachment of peptides to other functional units like imaging agents.
The assembly of complex functional molecules often requires a modular approach, where distinct chemical entities are brought together in a controlled manner. Benzyloxycarbonyl-PEG3-t-butyl ester serves as an exemplary building block for such advanced linker systems. broadpharm.comcreative-biolabs.com Its heterobifunctional nature, conferred by the orthogonal Cbz and t-butyl ester protecting groups, allows it to act as a bridge, connecting two different molecular components in a specific sequence. broadpharm.comnih.gov
For example, one end of the deprotected linker can be attached to a targeting moiety (e.g., a small molecule that binds to a specific receptor), while the other end is subsequently conjugated to a functional payload (e.g., a cytotoxic drug). The PEG3 spacer provides physical separation between the two connected molecules, which can be critical for maintaining the function of each component. This modularity is a key principle in the design of various advanced chemical biology tools, including Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). broadpharm.combroadpharm.com
Design and Synthesis of Targeted Protein Degraders (PROTACs and Molecular Glues)
PROTACs are innovative heterobifunctional molecules designed to eliminate specific proteins from cells. They consist of two ligands—one that binds to a target protein of interest and another that recruits an E3 ubiquitin ligase—connected by a chemical linker. nih.govnih.gov This assembly results in the formation of a ternary complex (target protein-PROTAC-E3 ligase), leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. nih.govnih.govdundee.ac.uk The linker is not merely a spacer but a critical component that heavily influences the efficacy of the PROTAC. nih.govprecisepeg.com
Benzyloxycarbonyl-PEG3-t-butyl ester is a precursor for PEG-based linkers used in PROTAC synthesis. medchemexpress.commedchemexpress.com Once deprotected, the resulting amino-PEG3-acid linker can be coupled to the warhead and the E3 ligase ligand to form the final PROTAC. The PEG3 linker itself plays a crucial role in the formation and stability of the productive ternary complex. nih.govdundee.ac.ukspringernature.com
The linker's length, flexibility, and composition dictate the relative orientation and proximity of the target protein and the E3 ligase. nih.govprecisepeg.com An optimal linker conformation is necessary to facilitate favorable protein-protein interactions between the target and the E3 ligase, which can enhance the stability of the ternary complex—a property known as cooperativity. nih.govnih.gov The flexible nature of the PEG chain allows the PROTAC to adopt various conformations, increasing the likelihood of achieving a productive geometry for ubiquitination. nih.gov Research has shown that even subtle changes to the linker, such as substituting a PEG unit with a more rigid phenyl group, can completely abolish degradation activity, highlighting the importance of linker flexibility. nih.gov
The length of the linker is a paramount determinant of a PROTAC's success. nih.govrsc.org There is often an optimal linker length for a given target and E3 ligase pair; linkers that are too short may cause steric clashes between the two proteins, preventing ternary complex formation, while linkers that are too long may lead to unproductive complexes and reduced efficacy. nih.govresearchgate.net
PEG chains are particularly useful for investigating linker length because they allow for systematic and straightforward extensions by single ethylene (B1197577) glycol units. nih.govbiochempeg.com This modularity enables researchers to create a library of PROTACs with varying linker lengths to identify the optimal construct. For example, studies on estrogen receptor (ER)-targeting PROTACs found that efficacy was highly dependent on linker length, with a 16-atom chain showing superior degradation compared to shorter or longer versions. nih.govrsc.orgresearchgate.net Similarly, in a series of Bruton's tyrosine kinase (BTK) degraders, PROTACs with linkers shorter than four PEG units showed significantly impaired binding affinity. nih.gov
Furthermore, linker length can be tuned to achieve selectivity between related proteins. A lapatinib-based PROTAC was shown to degrade both EGFR and HER2, but the simple extension of the linker by a single ethylene glycol unit resulted in a PROTAC that was selective for EGFR degradation only. nih.gov This demonstrates that the linker is a key handle for fine-tuning not only the potency but also the selectivity profile of a PROTAC.
Interactive Table: Impact of Linker Length on PROTAC Activity
| PROTAC System | Linker Variation | Observation | Reference |
| Estrogen Receptor (ER) Degraders | Varied alkyl chain lengths (9, 12, 16, 19, 21 atoms) | Potency increased from 9 to 16 atoms, then sharply decreased with longer linkers. The 16-atom linker was optimal. | nih.govrsc.orgresearchgate.net |
| Bruton's Tyrosine Kinase (BTK) Degraders | Varied PEG units (e.g., <4 vs. ≥4 units) | Shorter linkers (<4 PEG units) led to a up to 20-fold impairment in binary binding affinity due to steric repulsion. | nih.gov |
| EGFR/HER2 Degraders | Lapatinib-based PROTAC with a PEG linker | Initial PROTAC degraded both EGFR and HER2. Extension by one ethylene glycol unit abolished HER2 degradation, creating a selective EGFR degrader. | nih.gov |
| AR-targeting SNIPERs | Substitution of a flexible PEG unit with rigid phenyl rings | The parent PROTAC with a linear linker was active, while PROTACs with rigid aromatic linkers showed no activity. | nih.gov |
Methodologies for Attaching E3 Ligase Ligands and Target Protein Ligands via PEG-Cbz/t-butyl Ester Scaffolds
Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation by the proteasome. precisepeg.com These molecules are composed of a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting the two. precisepeg.comnih.gov The linker's composition and length are critical for the efficacy of the PROTAC, influencing the formation and stability of the ternary complex between the target protein, the PROTAC, and the E3 ligase. precisepeg.com
PEG-based linkers are frequently employed in PROTAC design due to their hydrophilicity, which can improve the solubility and cell permeability of the resulting PROTAC. precisepeg.com The general structure of Benzyloxycarbonyl-PEG3-t-butyl ester, featuring a protected carboxylic acid (t-butyl ester) and a protected amine (benzyloxycarbonyl or Cbz group), represents a versatile scaffold for the systematic synthesis of PROTACs.
The synthetic strategy for utilizing a Cbz-PEG-t-butyl ester scaffold involves a sequential deprotection and coupling sequence. This allows for the controlled and directional attachment of the E3 ligase ligand and the target protein ligand.
A representative synthetic approach would be:
Deprotection of one terminus: For instance, the t-butyl ester can be selectively removed under acidic conditions to reveal a free carboxylic acid, while the Cbz group remains intact. broadpharm.com
Coupling of the first ligand: The exposed carboxylic acid can then be coupled to a free amine on either the E3 ligase ligand or the target protein ligand using standard peptide coupling reagents.
Deprotection of the second terminus: The Cbz group on the other end of the PEG linker can then be removed, typically through hydrogenolysis, to expose a primary amine.
Coupling of the second ligand: This newly formed amine can then be acylated with an activated carboxylic acid derivative of the second ligand (either the target protein ligand or the E3 ligase ligand, whichever was not used in the first coupling step).
Advanced Polymer Chemistry and Polymeric Material Science
The application of Benzyloxycarbonyl-PEG3-t-butyl ester extends into the realm of polymer chemistry and materials science, where the PEG component imparts desirable properties to novel materials.
Synthesis of PEGylated Polymers and Copolymers for Research Purposes
PEGylation, the process of attaching PEG chains to molecules or materials, is a widely used strategy to enhance solubility, reduce immunogenicity, and improve the pharmacokinetic profiles of therapeutic proteins and nanoparticles. broadpharm.comnih.gov Benzyloxycarbonyl-PEG3-t-butyl ester can serve as a valuable building block in the synthesis of well-defined PEGylated polymers and copolymers.
The protected functional groups allow for its incorporation into polymer backbones or as side chains through various polymerization techniques. For example, after deprotection, the resulting amino-acid-PEG derivative can be polymerized to form a polyamide or incorporated into a polyester (B1180765) via its hydroxyl or carboxyl functionalities.
A study by Bernaerts and Du Prez describes the synthesis of a heterofunctional PEG macroinitiator starting from a Boc-protected NH2-PEG-OH, a compound structurally analogous to the deprotected form of Benzyloxycarbonyl-PEG3-t-butyl ester. nih.govacs.org This highlights the utility of such protected PEG derivatives in creating complex polymer architectures.
Exploration of Controlled Polymerization Techniques Utilizing PEG-based Initiators or Monomers
Controlled/living polymerization techniques, such as Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, enable the synthesis of polymers with well-defined molecular weights, architectures, and low polydispersity. nih.govfiveable.me PEG-based initiators are often used in these techniques to create block copolymers with a hydrophilic PEG segment.
Benzyloxycarbonyl-PEG3-t-butyl ester can be chemically modified to serve as an initiator for controlled polymerization. For instance, the hydroxyl group of a related PEG ester can be functionalized with an ATRP initiator, such as 2-bromoisobutyryl bromide. Following this modification, the resulting PEG-based macroinitiator can be used to polymerize a variety of vinyl monomers in a controlled manner. acs.org
The presence of the protected functional groups on the original Benzyloxycarbonyl-PEG3-t-butyl ester molecule offers the potential to create telechelic polymers, where the polymer chains have reactive groups at both ends. This is achieved by deprotecting the terminal groups after polymerization, yielding polymers with, for example, a free amine and a carboxylic acid at their termini, which can be used for further conjugation or material fabrication.
Fundamental Studies in Surface Modification of Materials for Biomedical Applications
The modification of material surfaces is crucial for improving their biocompatibility and performance in biomedical applications. nih.gov PEGylation is a common strategy to create non-fouling surfaces that resist protein adsorption and cell adhesion. researchgate.netbiochempeg.com This is particularly important for blood-contacting devices, biosensors, and tissue engineering scaffolds. hydromer.comresearchgate.net
The principle behind this is the formation of a hydrophilic layer on the material surface that creates a steric barrier, preventing the close approach of proteins and cells. researchgate.net Benzyloxycarbonyl-PEG3-t-butyl ester, after appropriate deprotection, can be covalently attached to surfaces containing reactive groups.
For example, a surface functionalized with primary amines can be reacted with the deprotected carboxyl group of the PEG linker. Alternatively, a surface with carboxylic acid groups can be coupled with the deprotected amine of the PEG linker. The general workflow for such a surface modification is as follows:
Surface Activation: The material surface is treated to introduce reactive functional groups (e.g., amines, carboxylic acids, or hydroxyls).
Linker Deprotection: The Benzyloxycarbonyl-PEG3-t-butyl ester is selectively deprotected to expose the desired reactive group.
Covalent Grafting: The deprotected PEG linker is reacted with the activated surface, forming a stable covalent bond.
This process results in a surface coated with a dense layer of PEG chains, significantly enhancing its biocompatibility. The defined length of the PEG3 linker allows for precise control over the thickness and density of the PEG layer, which are critical parameters for optimizing the anti-fouling properties of the surface.
Analytical Methodologies for Characterization and Purity Assessment in Academic Research Contexts
Spectroscopic Techniques for Comprehensive Structural Elucidation (e.g., Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS))
Spectroscopic methods are indispensable for providing detailed information about the molecular structure of Benzyloxycarbonyl-PEG3-t-butyl ester. Nuclear Magnetic Resonance (NMR) spectroscopy elucidates the carbon-hydrogen framework, while Mass Spectrometry (MS) confirms the molecular weight and provides evidence of the compound's elemental composition and fragmentation pattern.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary tool for the structural confirmation of Benzyloxycarbonyl-PEG3-t-butyl ester. Both proton (¹H) and carbon-13 (¹³C) NMR spectra would be acquired, typically in a deuterated solvent such as chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆).
The ¹H NMR spectrum is expected to show distinct signals for each unique proton environment in the molecule. The aromatic protons of the benzyl (B1604629) group would appear in the downfield region (typically δ 7.3-7.4 ppm), while the benzylic protons (C₆H₅CH ₂) would present as a characteristic singlet around δ 5.1 ppm. The large singlet for the nine equivalent protons of the t-butyl ester group would be found in the upfield region (around δ 1.4 ppm). The protons of the PEG3 linker would produce a series of overlapping multiplets in the δ 3.5-3.7 ppm range.
The ¹³C NMR spectrum provides complementary information, showing a signal for each unique carbon atom. Key expected signals would include those for the carbonyl carbons of the carbamate (B1207046) and the ester, the aromatic carbons, the carbons of the PEG linker, and the characteristic carbons of the t-butyl group.
Table 1: Predicted ¹H and ¹³C NMR Spectroscopic Data for Benzyloxycarbonyl-PEG3-t-butyl ester
| Assignment | Predicted ¹H Chemical Shift (δ ppm) | Predicted ¹³C Chemical Shift (δ ppm) |
|---|---|---|
| t-Butyl (CH₃)₃ | 1.45 (s, 9H) | 28.1 |
| t-Butyl C (CH₃)₃ | - | 80.5 |
| -CH₂-COO- | 2.50 (t, 2H) | 36.5 |
| -COO-CH₂- | 3.75 (t, 2H) | 68.9 |
| -O-CH₂-CH₂-O- (PEG) | 3.65 (m, 4H) | 70.3, 70.5 |
| -NH-CH₂- | 3.55 (q, 2H) | 40.8 |
| Benzyl CH₂ | 5.11 (s, 2H) | 66.8 |
| Aromatic CH (para/meta) | 7.30-7.38 (m, 4H) | 128.0, 128.1 |
| Aromatic CH (ortho) | 7.30-7.38 (m, 1H) | 128.5 |
| Aromatic C (quaternary) | - | 136.6 |
| Carbamate C=O | - | 156.5 |
| Ester C=O | - | 171.0 |
Note: Predicted values are based on standard chemical shift tables and data from structurally similar compounds. Actual experimental values may vary based on solvent and other experimental conditions.
Mass Spectrometry (MS)
Mass spectrometry is employed to confirm the molecular weight of Benzyloxycarbonyl-PEG3-t-butyl ester (C₂₁H₃₃NO₇), which has a calculated molecular weight of approximately 411.49 g/mol . Techniques like Electrospray Ionization (ESI) are commonly used. In positive ion mode, the spectrum would be expected to show a prominent peak for the protonated molecule [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 412.5. Adducts with sodium [M+Na]⁺ (m/z ≈ 434.5) or potassium [M+K]⁺ (m/z ≈ 450.6) are also commonly observed and can further corroborate the molecular weight. High-resolution mass spectrometry (HRMS) can provide an exact mass measurement, confirming the elemental composition to within a few parts per million.
Table 2: Expected High-Resolution Mass Spectrometry Data for Benzyloxycarbonyl-PEG3-t-butyl ester
| Ion Species | Formula | Calculated m/z |
|---|---|---|
| [M+H]⁺ | C₂₁H₃₄NO₇⁺ | 412.2329 |
| [M+Na]⁺ | C₂₁H₃₃NNaO₇⁺ | 434.2149 |
Note: These values represent the exact mass and are used to confirm the elemental composition of the compound.
Chromatographic Methods for Isolation, Purification, and Purity Analysis (e.g., High-Performance Liquid Chromatography (HPLC))
Chromatographic techniques are essential for both the purification of Benzyloxycarbonyl-PEG3-t-butyl ester after its synthesis and for the quantitative assessment of its purity.
High-Performance Liquid Chromatography (HPLC)
HPLC is the most common method for assessing the purity of non-volatile organic compounds like this PEGylated linker. nih.gov A reversed-phase HPLC (RP-HPLC) method is typically developed. nih.gov In this setup, the compound is passed through a column packed with a nonpolar stationary phase (e.g., C18-silica) and eluted with a polar mobile phase. nih.gov
The mobile phase usually consists of a mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with an additive like trifluoroacetic acid (TFA) or formic acid to improve peak shape and resolution. A gradient elution, where the proportion of the organic solvent is increased over time, is typically employed to ensure that any impurities with different polarities are well-separated from the main product peak. The purity is determined by integrating the area of all peaks detected by a UV detector (typically at a wavelength where the benzyl group absorbs, such as 254 nm). A purity level of ≥95% is often required for research applications.
Table 3: Representative Reversed-Phase HPLC (RP-HPLC) Method for Purity Analysis
| Parameter | Condition |
|---|---|
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile |
| Gradient | 30% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Expected Retention Time | Dependent on exact gradient, but typically >10 min |
Note: This is an illustrative method. The optimal conditions must be determined experimentally for each specific analytical challenge.
Future Research Directions and Emerging Paradigms for Benzyloxy Carbonyl Peg3 T Butyl Ester
Development of Novel Orthogonal Protecting Group Combinations and Enhanced Cleavage Strategies
The core utility of Benzyloxycarbonyl-PEG3-t-butyl ester lies in the orthogonal nature of its protecting groups: the benzyloxycarbonyl (Cbz) group, typically removed by catalytic hydrogenolysis, and the tert-butyl (t-butyl) ester, which is labile under acidic conditions. broadpharm.com Future research will likely focus on expanding the repertoire of orthogonal protecting groups that can be paired with this linker and refining cleavage strategies for greater efficiency, selectivity, and biocompatibility.
A key area of development is the implementation of milder and more selective deprotection methods to accommodate increasingly complex and sensitive biomolecules. For instance, traditional acid-based cleavage of t-butyl esters can be harsh. Research into alternative, milder conditions is ongoing.
Key Research Findings in Advanced Cleavage Strategies
| Reagent/Method | Target Group | Conditions | Key Advantages |
|---|---|---|---|
| Aqueous Phosphoric Acid | t-Butyl ester/carbamate (B1207046) | Aqueous solution | Environmentally benign, mild, and highly selective; tolerates Cbz groups. organic-chemistry.org |
| "Magic Blue" (MB•+) & Triethylsilane | t-Butyl ester/ether/carbamate | Catalytic MB•+, sacrificial silane | Mediates mild deprotection without strong acids or transition metals. organic-chemistry.org |
| Silica Gel | t-Butyl ester | Refluxing toluene | Offers selectivity for t-butyl esters over t-butyl ethers. researchgate.net |
The exploration of additional protecting groups compatible with the PEG linker system will create multi-orthogonal linkers, allowing for the sequential and programmed construction of highly complex molecular conjugates. This would enable the precise placement of different functional moieties, such as targeting ligands, imaging agents, and therapeutic payloads, onto a single scaffold.
Advanced Applications in Bioorthogonal Chemical Reactions for in situ Functionalization
Bioorthogonal chemistry involves reactions that can proceed within a living system without interfering with native biological processes. wikipedia.org Benzyloxycarbonyl-PEG3-t-butyl ester is an ideal scaffold for creating tools for these reactions. After deprotection, its termini can be functionalized with bioorthogonal handles—such as azides, alkynes, tetrazines, or strained cyclooctynes—which can then participate in reactions like copper-free click chemistry or tetrazine ligation. wikipedia.orgnih.gov
Future applications will leverage this capability for sophisticated in situ functionalization. For example, a probe constructed using this linker could be introduced into a cell or organism. Upon reaching its target, a bioorthogonal reaction could be triggered to activate a drug, switch on a fluorescent signal, or capture a binding partner in its native environment. The PEG component is critical for such applications, as it enhances the solubility and biocompatibility of the resulting probe. biochempeg.commolecularcloud.org
Recent studies have demonstrated the feasibility of using PEG derivatives for in situ applications, including the functionalization of nanopores to enhance protein characterization and the activation of prodrugs within specific tumor microenvironments. nih.govresearchgate.net The ability to attach bioorthogonal handles to biomolecules allows for their study and manipulation under biological conditions, a process that typically involves introducing a chemical reporter followed by a complementary probe. acs.org
Integration into High-Throughput and Automated Synthesis Platforms for Compound Library Generation
The fields of drug discovery and materials science heavily rely on the generation and screening of large compound libraries. nih.gov High-throughput synthesis (HTS) and automated synthesis platforms are essential for accelerating this process. spirochem.com The defined, bifunctional nature of Benzyloxycarbonyl-PEG3-t-butyl ester makes it exceptionally well-suited for integration into these automated workflows.
Automated platforms, building on the principles of solid-phase peptide synthesis (SPPS), allow for the precise, repeatable, and parallel execution of chemical steps like deprotection, coupling, and washing. researchgate.netamericanpeptidesociety.org A workflow utilizing Benzyloxycarbonyl-PEG3-t-butyl ester could involve:
Anchoring the deprotected carboxylic acid end to a solid support.
Using a robotic system to distribute the resin into a 96-well plate format.
Performing automated deprotection of the Cbz group.
Introducing a diverse set of building blocks for coupling to the newly freed amine, thereby generating a library of unique compounds in parallel.
This approach significantly accelerates the discovery-test-analyze cycle. rug.nl The ultimate goal is the development of fully integrated "idea-to-molecule" platforms that use artificial intelligence and robotics to design, synthesize, and test novel compounds with minimal human intervention. youtube.com The defined structure of this linker is ideal for such precise, machine-driven chemical synthesis.
Exploration of its Role in Next-Generation Chemical Probes and Advanced Research Tools
Benzyloxycarbonyl-PEG3-t-butyl ester is a foundational building block for a new generation of sophisticated chemical probes and research tools. Its role as a heterobifunctional, hydrophilic linker is central to the design of multi-component systems that can interrogate complex biological functions. biochempeg.com
One of the most significant emerging areas is the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. They are typically composed of a target-binding ligand and a ligase-binding ligand joined by a linker. The physicochemical properties of this linker, including its length and hydrophilicity, are critical for the PROTAC's efficacy. While many early-stage PROTACs use highly polar PEG linkers, the defined, shorter PEG3 structure of this compound offers a valuable component for fine-tuning these properties. acs.org
Furthermore, this linker is instrumental in constructing other advanced tools:
Diagnostic Probes: By linking a targeting moiety to a reporter group (e.g., a fluorophore or a PET imaging agent), the linker can be used to create probes for disease diagnosis with improved sensitivity and specificity. creative-biogene.com
Targeted Therapeutics: In systems like antibody-drug conjugates (ADCs), PEG linkers are used to attach potent cytotoxic drugs to antibodies, improving the solubility and stability of the conjugate. biochempeg.commolecularcloud.org
Photodynamic Therapy Agents: The linker can connect a photosensitizer to a tumor-targeting molecule, enabling localized activation of the therapeutic agent upon light exposure. mdpi.com
The versatility of Benzyloxycarbonyl-PEG3-t-butyl ester ensures its continued relevance as researchers design increasingly complex and functional molecules to probe biology and develop next-generation therapeutics.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for Benzyloxy carbonyl-PEG3-t-butyl ester, and how can reaction efficiency be optimized?
- Methodology : The compound is typically synthesized via stepwise PEGylation. First, the tert-butyl ester group is introduced to protect the carboxylic acid functionality. The benzyloxy carbonyl (Cbz) group is then coupled to the PEG3 spacer using carbodiimide reagents (e.g., DCC or EDC) with catalytic DMAP to activate the carboxylate intermediate. Reaction monitoring via TLC or HPLC is critical to track coupling efficiency .
- Optimization : Adjusting stoichiometry (e.g., 1.2 equivalents of Cbz-Cl relative to PEG3-t-butyl ester) and reaction time (4–6 hours at 0–5°C) minimizes side products like unreacted PEG3 intermediates. Purification via silica gel chromatography (hexane/ethyl acetate gradients) ensures >95% purity .
Q. How is Benzyloxy carbonyl-PEG3-t-butyl ester characterized to confirm structural integrity?
- Analytical Workflow :
- NMR : NMR (CDCl₃) should show peaks for the benzyloxy group (δ 7.3–7.4 ppm, multiplet), tert-butyl ester (δ 1.4 ppm, singlet), and PEG3 spacer (δ 3.5–3.7 ppm). NMR confirms ester carbonyl signals at ~170 ppm .
- Mass Spectrometry : High-resolution ESI-MS typically yields [M+Na]⁺ at m/z 419.2 (calculated for C₁₈H₂₇NO₇Na) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradients) assess purity, with retention times compared to reference standards .
Advanced Research Questions
Q. What role does the tert-butyl ester group play in stabilizing the compound during bioconjugation, and how does its removal affect downstream applications?
- Functional Role : The tert-butyl ester acts as a protecting group for carboxylic acids, preventing unwanted side reactions during PEG3 spacer functionalization. Its bulkiness enhances solubility in organic solvents (e.g., DCM, THF) during synthesis .
- Deprotection : Acidic cleavage (e.g., TFA/DCM, 1:1 v/v, 2 hours) removes the tert-butyl group, generating a free carboxylic acid for subsequent coupling (e.g., to amines via NHS esters). Post-deprotection, immediate neutralization (e.g., with NaHCO₃) prevents PEG chain degradation .
Q. How can researchers resolve contradictions in reported reactivity of the benzyloxy carbonyl group under basic conditions?
- Context : notes benzyloxy groups participate in transesterification under alkaline conditions, while assumes stability during peptide coupling.
- Resolution Strategy :
- Condition Screening : Test the compound’s stability in pH 7–9 buffers (e.g., phosphate or carbonate) at 25°C. LC-MS monitoring over 24 hours identifies degradation products like benzyl alcohol (m/z 109.1) or PEG3 fragments.
- Mitigation : Use non-nucleophilic bases (e.g., DIEA) during coupling reactions to avoid transesterification. For aqueous applications, maintain pH <8.5 .
Q. What are the best practices for incorporating Benzyloxy carbonyl-PEG3-t-butyl ester into drug delivery systems, and how does PEG chain length impact pharmacokinetics?
- Application : The compound serves as a modular linker in prodrugs or antibody-drug conjugates (ADCs). For example, the tert-butyl ester is deprotected to conjugate doxorubicin via pH-sensitive hydrazone bonds, while the Cbz group allows later-stage modifications .
- PEG Length Effects :
- PEG3 : Balances hydrophilicity and steric hindrance, enhancing drug solubility without significantly reducing target binding affinity (e.g., IC₅₀ values <10 nM in receptor-mediated systems).
- Longer PEGs (e.g., PEG8 in ) prolong circulation half-life but may hinder cellular uptake. Comparative studies using SPR or fluorescence quenching quantify binding efficiency .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
